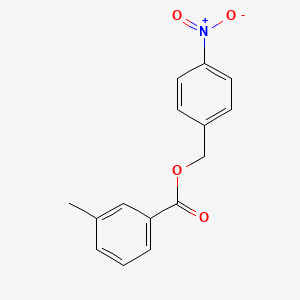
(4-Nitrophenyl)methyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 3-methylbenzoate is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a (4-nitrophenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with (4-nitrophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)methyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed:
Reduction: (4-Aminophenyl)methyl 3-methylbenzoate.
Hydrolysis: 3-Methylbenzoic acid and (4-nitrophenyl)methanol.
Scientific Research Applications
(4-Nitrophenyl)methyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the (4-nitrophenyl)methyl group into various molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid and alcohol, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the (4-nitrophenyl)methyl group.
(4-Nitrophenyl)methyl benzoate: Similar structure but lacks the methyl group on the benzoic acid ring.
Uniqueness: (4-Nitrophenyl)methyl 3-methylbenzoate is unique due to the presence of both the (4-nitrophenyl)methyl group and the methyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 3-methylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-11-3-2-4-13(9-11)15(17)20-10-12-5-7-14(8-6-12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
XFBYSKPJJRLUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-1-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552564.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)dodecanamide](/img/structure/B11552567.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11552570.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11552576.png)
![N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide (non-preferred name)](/img/structure/B11552577.png)
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11552594.png)
![4-{(E)-[2-(3-hydroxybenzoyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11552602.png)
![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552607.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552610.png)
![N-[(1Z)-1-{N'-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11552626.png)
![3-(4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11552629.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11552631.png)
![4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11552634.png)
![4-(decyloxy)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B11552636.png)
